![molecular formula C8H17IN2 B14347074 2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide CAS No. 93115-82-3](/img/structure/B14347074.png)
2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3-Trimethyl-2,3-diazabicyclo[221]heptan-2-ium iodide is a bicyclic compound with a unique structure that includes a diazabicyclo heptane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide typically involves the reaction of a diazabicyclo heptane derivative with an appropriate iodinating agent. One common method involves the use of methyl iodide in the presence of a base to facilitate the formation of the iodide salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, possibly involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in a wide range of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism by which 2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Diazabicyclo[2.2.1]hept-2-ene: This compound shares a similar bicyclic structure but differs in its functional groups and reactivity.
Bicyclo[2.2.1]heptan-2-ol, 2,3,3-trimethyl-: Another related compound with a similar core structure but different substituents.
Uniqueness
2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide is unique due to its specific diazabicyclo heptane core and the presence of the iodide ion. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
93115-82-3 |
|---|---|
Molekularformel |
C8H17IN2 |
Molekulargewicht |
268.14 g/mol |
IUPAC-Name |
2,2,3-trimethyl-3-aza-2-azoniabicyclo[2.2.1]heptane;iodide |
InChI |
InChI=1S/C8H17N2.HI/c1-9-7-4-5-8(6-7)10(9,2)3;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XPGVLVZJOJNEBX-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C2CCC(C2)[N+]1(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



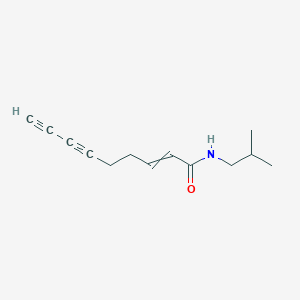
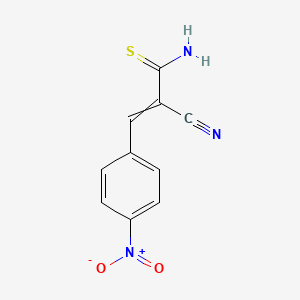

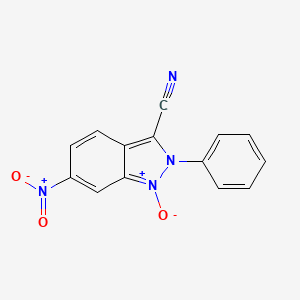
![N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide](/img/structure/B14347015.png)
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide](/img/structure/B14347022.png)
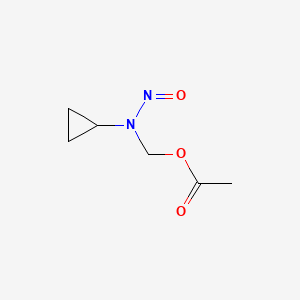
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1'-biphenyl]-2-yl)methanimine]](/img/structure/B14347034.png)
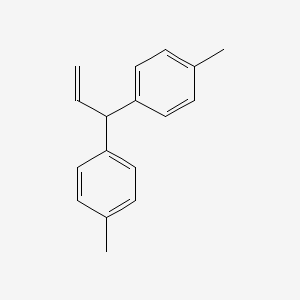
![1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate](/img/structure/B14347045.png)

![N-[(4-Nitrophenyl)methyl]-N,N'-dipropan-2-ylurea](/img/structure/B14347052.png)

